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Compound of Interest |

Compound Name: 7-Bromo-1-benzofuran-4-ol
CAS No.: 405876-51-9
Cat. No.: B1532922

Get Quote

The benzofuran core is a recurring motif in a multitude of biologically active natural products

and synthetic compounds, rightfully earning its designation as a "privileged scaffold" in
medicinal chemistry. Its rigid, planar structure and the presence of a reactive furan ring offer a
versatile template for the design of novel therapeutic agents. The strategic introduction of
substituents onto the benzofuran ring system can profoundly influence the molecule's
physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability,
thereby fine-tuning its pharmacological profile.

Among the various possible substitution patterns, the incorporation of a bromine atom and a
hydroxyl group can be particularly advantageous. The bromine atom, a heavy halogen, can
engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its
importance in ligand-protein binding. Furthermore, its lipophilic nature can enhance membrane
permeability. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor
and acceptor, providing crucial interactions with biological targets. This guide will delve into the
medicinal chemistry applications of 7-bromo-4-hydroxybenzofuran, a specific yet representative
member of the bromo-hydroxybenzofuran family, exploring its synthetic accessibility, chemical
reactivity, and potential as a building block for the development of novel therapeutics.
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Synthetic Strategies and Chemical Reactivity

The synthesis of 7-bromo-4-hydroxybenzofuran can be approached through several
established routes for constructing the benzofuran nucleus, followed by or incorporating
regioselective bromination and hydroxylation steps. A common and versatile approach involves
the Perkin rearrangement or related cyclization reactions of appropriately substituted phenols
and a-halo ketones or aldehydes.

Hypothetical Synthetic Protocol: Synthesis of 7-Bromo-
4-Hydroxybenzofuran

This protocol outlines a plausible multi-step synthesis starting from commercially available
precursors.

Step 1: Synthesis of 2-bromo-5-methoxyphenol

To a solution of 3-methoxyphenol (1 eq.) in a suitable solvent such as dichloromethane or
chloroform, slowly add N-bromosuccinimide (NBS) (1.1 eq.) at 0 °C.

 Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

o Extract the product with an organic solvent, dry the organic layer over anhydrous sodium
sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain 2-bromo-5-methoxyphenol.

Step 2: O-Alkylation with Propargyl Bromide

» To a solution of 2-bromo-5-methoxyphenol (1 eq.) in acetone or acetonitrile, add potassium
carbonate (1.5 eq.) and propargyl bromide (1.2 eq.).

o Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate under reduced
pressure.

Purify the resulting propargyl ether by column chromatography.

Step 3: Claisen Rearrangement and Cyclization

Heat the purified propargyl ether neat or in a high-boiling solvent like N,N-diethylaniline at
180-200 °C for 2-3 hours. This will induce a Claisen rearrangement followed by an
intramolecular hydroalkoxylation to form the benzofuran ring.

Cool the reaction mixture and purify the product by column chromatography to yield 7-
bromo-4-methoxybenzofuran.

Step 4: Demethylation to 7-Bromo-4-Hydroxybenzofuran

Dissolve 7-bromo-4-methoxybenzofuran (1 eq.) in a suitable solvent like dichloromethane.

Cool the solution to -78 °C and add boron tribromide (BBr3) (1.5 eq.) dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Quench the reaction carefully with methanol, followed by water.

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Purify the final product, 7-bromo-4-hydroxybenzofuran, by column chromatography or
recrystallization.
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Synthetic Pathway to 7-Bromo-4-Hydroxybenzofuran

G-Methoxypheno)

BS

(Z—Bromo—S—methoxyphenoD

ropargyl bromide, K2COs

Gropargyl Ether Intermediata

Heat/(Claisen Rearrangement & Cyclization)

G-Bromo-4-methoxybenzofu rar)

BBr3 (Demethylation)

7-Bromo-4-hydroxybenzofuran

Click to download full resolution via product page

Caption: Synthetic route to 7-bromo-4-hydroxybenzofuran.

Medicinal Chemistry Applications of Bromo-
Hydroxybenzofuran Scaffolds

While specific data for 7-bromo-4-hydroxybenzofuran is limited, the broader class of bromo-
hydroxybenzofuran derivatives has shown significant promise in various therapeutic areas. The
following table summarizes some of the reported biological activities of structurally related
compounds, providing a basis for predicting the potential applications of our lead molecule.
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Compound Class Therapeutic Target/Area Reported Activity

Brominated Benzofuran ) Induction of apoptosis in
Anticancer

Derivatives cancer cell lines.

Hydroxylated Benzofuran o Radical scavenging and
Antioxidant o o o

Analogs inhibition of lipid peroxidation.

] ) . Inhibition of protein kinases
Substituted Benzofurans Kinase Inhibitors ) ) ) )
involved in cell signaling.

o ] Activity against various
Halogenated Benzofurans Antimicrobial _ .
bacterial and fungal strains.

Potential Therapeutic Applications of 7-Bromo-4-
Hydroxybenzofuran

Based on the activities of its analogs, 7-bromo-4-hydroxybenzofuran could serve as a valuable
starting point for the development of novel:

e Anticancer Agents: The bromo and hydroxyl groups can be further functionalized to optimize
interactions with the active sites of enzymes or receptors implicated in cancer progression.
For instance, the hydroxyl group could be a key pharmacophoric feature for binding to the
hinge region of a protein kinase.

o Neuroprotective Agents: The antioxidant properties associated with the phenolic hydroxyl
group, combined with the potential for the benzofuran scaffold to cross the blood-brain
barrier, make this class of compounds interesting for the treatment of neurodegenerative
diseases.

» Antimicrobial Agents: The lipophilicity conferred by the bromine atom could enhance the
ability of these compounds to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the structure-activity relationships of 7-bromo-4-hydroxybenzofuran
derivatives would be a critical step in any drug discovery program. Key modifications could
include:
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o Position of the Bromo and Hydroxyl Groups: Moving the bromo and hydroxyl substituents to
different positions on the benzofuran ring would help to probe the spatial requirements of the

biological target.

» Derivatization of the Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or
other functional groups would modulate its hydrogen bonding capacity and pharmacokinetic

properties.

» Substitution on the Furan Ring: Introduction of substituents at the 2- and 3-positions of the
furan ring would allow for the exploration of additional binding interactions.

Structure-Activity Relationship Exploration

7-Bromo-4-hydroxybenzofuran
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Caption: SAR exploration of 7-bromo-4-hydroxybenzofuran.

Conclusion and Future Directions

7-Bromo-4-hydroxybenzofuran represents a promising, yet underexplored, scaffold for
medicinal chemistry research. Its synthesis is achievable through established chemical
transformations, and its structural features suggest a high potential for biological activity. Future
research should focus on the efficient, large-scale synthesis of this compound and its
derivatives, followed by a comprehensive evaluation of their biological properties in a variety of
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disease models. The insights gained from such studies will undoubtedly contribute to the
development of the next generation of benzofuran-based therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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